N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the reaction of 2,3-dichloroquinoxaline with thiosemicarbazide in the presence of a suitable solvent such as n-butanol. The reaction mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an anticancer agent by inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to upregulate pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating pro-oncogenic proteins like Bcl-2 . This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Comparison with Similar Compounds
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:
1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its efficacy in topical therapy for certain types of skin cancers.
N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine: Exhibits higher in vitro potency than imiquimod.
The uniqueness of this compound lies in its specific structure and the diverse range of pharmacological activities it exhibits.
Properties
CAS No. |
433694-35-0 |
---|---|
Molecular Formula |
C14H17N5 |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C14H17N5/c1-4-9(2)15-13-14-18-17-10(3)19(14)12-8-6-5-7-11(12)16-13/h5-9H,4H2,1-3H3,(H,15,16) |
InChI Key |
NPOOPJOEQAWGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC2=CC=CC=C2N3C1=NN=C3C |
solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.